molecular formula C20H17ClF3N3O5 B13049143 ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate

ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate

Cat. No.: B13049143
M. Wt: 471.8 g/mol
InChI Key: NMFLUDMVIWUVRL-KCANHHNFSA-N
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Description

Ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes functional groups such as acetyl, chloro, trifluoromethyl, and pyridinyl groups. These groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the 5-(trifluoromethyl)-2-pyridinyl intermediate through a series of reactions involving halogenation and nucleophilic substitution.

    Coupling with Aniline Derivative: The pyridinyl intermediate is then coupled with a 3-chloro-4-hydroxyaniline derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The resulting product undergoes acetylation using acetic anhydride to introduce the acetyl group.

    Formation of the Acrylate: The final step involves the reaction of the acetylated product with ethyl acrylate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate can be compared with similar compounds such as:

    This compound: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    This compound: Another related compound with distinct functional groups, offering unique properties for specific applications.

Properties

Molecular Formula

C20H17ClF3N3O5

Molecular Weight

471.8 g/mol

IUPAC Name

ethyl N-[(E)-2-[[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]iminomethyl]-3-hydroxybut-2-enoyl]carbamate

InChI

InChI=1S/C20H17ClF3N3O5/c1-3-31-19(30)27-18(29)14(11(2)28)10-25-13-5-6-16(15(21)8-13)32-17-7-4-12(9-26-17)20(22,23)24/h4-10,28H,3H2,1-2H3,(H,27,29,30)/b14-11+,25-10?

InChI Key

NMFLUDMVIWUVRL-KCANHHNFSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(\C)/O)/C=NC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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